molecular formula C8H13NO3 B3117511 1-Allyloxycarbonyl-3-hydroxypyrrolidine CAS No. 223742-15-2

1-Allyloxycarbonyl-3-hydroxypyrrolidine

Cat. No. B3117511
Key on ui cas rn: 223742-15-2
M. Wt: 171.19 g/mol
InChI Key: ARYQJCFLKYAKHY-UHFFFAOYSA-N
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Patent
US06399597B1

Procedure details

To a solution of 3-hydroxypyrrolidine (0.35 g, 4.02 mmol) and Et3N (1.16 mL, 8.04 mmol) in CH2Cl2 (20 mL) was added allyl chloroformate (0.47 mL, 4.43 mmol) at 0° C. The mixture was kept at 0° C. for 0.5 hr and more CH2Cl2 was added. It was then washed with 5% NaHCO3, water and brine, dried over Na2SO4 and concentrated to give the product (0.34 g) as a yellow liquid.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.CCN(CC)CC.Cl[C:15]([O:17][CH2:18][CH:19]=[CH2:20])=[O:16]>C(Cl)Cl>[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:15]([O:17][CH2:18][CH:19]=[CH2:20])=[O:16])[CH2:3]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
OC1CNCC1
Name
Quantity
1.16 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.47 mL
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It was then washed with 5% NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC1CN(CC1)C(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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